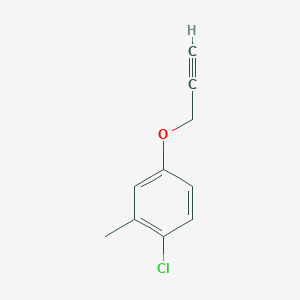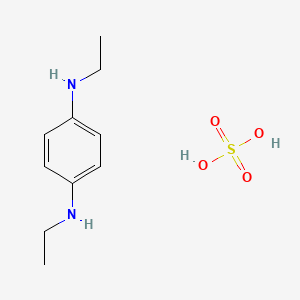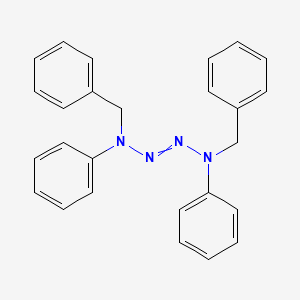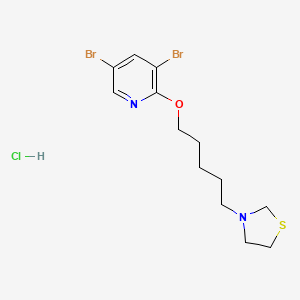
Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms and a thiazolidine moiety, making it a versatile molecule for chemical reactions and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride typically involves multiple steps, starting with the bromination of pyridine derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
化学反应分析
Types of Reactions
Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学研究应用
Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)butyl)oxy)-, monohydrochloride
- Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)hexyl)oxy)-, monohydrochloride
- Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)propyl)oxy)-, monohydrochloride
Uniqueness
Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both bromine and thiazolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
41287-80-3 |
|---|---|
分子式 |
C13H19Br2ClN2OS |
分子量 |
446.6 g/mol |
IUPAC 名称 |
3-[5-(3,5-dibromopyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H18Br2N2OS.ClH/c14-11-8-12(15)13(16-9-11)18-6-3-1-2-4-17-5-7-19-10-17;/h8-9H,1-7,10H2;1H |
InChI 键 |
OUPHSHHDSNMRSE-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1CCCCCOC2=C(C=C(C=N2)Br)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


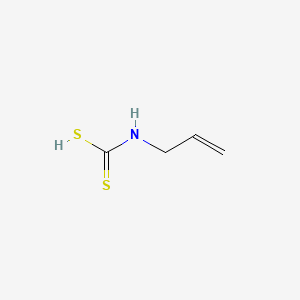
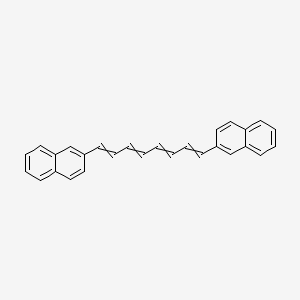
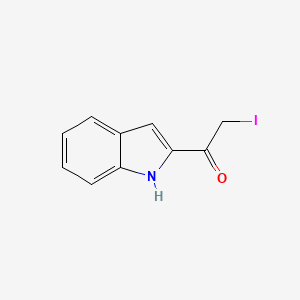
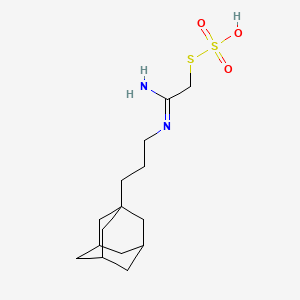
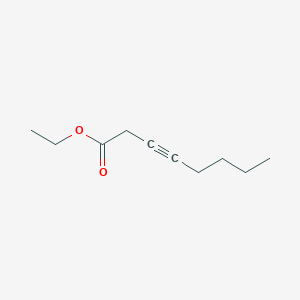


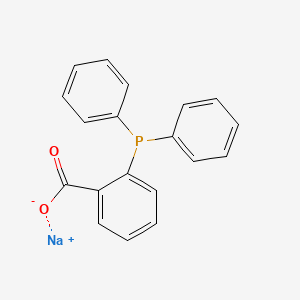
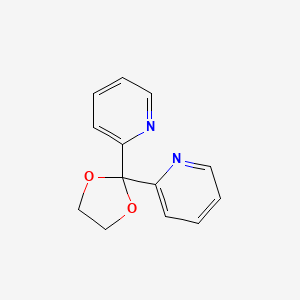
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
